1-Ethyl-3,5-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxamide

Description

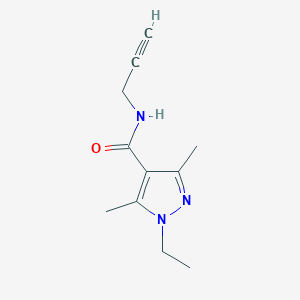

1-Ethyl-3,5-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxamide (CAS: 1437384-96-7) is a pyrazole-based carboxamide derivative with the molecular formula C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol. Its structure features a pyrazole ring substituted with ethyl (C₂H₅) and methyl (CH₃) groups at positions 1, 3, and 5, respectively, and a propargyl (prop-2-yn-1-yl) group attached to the carboxamide nitrogen.

However, its synthesis and storage conditions likely align with similar pyrazole carboxamides, requiring anhydrous solvents and inert atmospheres to prevent decomposition .

Structure

3D Structure

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

1-ethyl-3,5-dimethyl-N-prop-2-ynylpyrazole-4-carboxamide |

InChI |

InChI=1S/C11H15N3O/c1-5-7-12-11(15)10-8(3)13-14(6-2)9(10)4/h1H,6-7H2,2-4H3,(H,12,15) |

InChI Key |

PZUXBMVAVKYGTE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C(=O)NCC#C)C |

Origin of Product |

United States |

Biological Activity

1-Ethyl-3,5-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxamide, identified by its CAS number 1437384-96-7, is a compound belonging to the pyrazole family. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and findings from recent studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 205.26 g/mol. The structure features a pyrazole ring substituted with an ethyl group and a propynyl moiety, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including our compound of interest. A study highlighted that certain pyrazole derivatives exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent activity .

Antiparasitic Activity

The compound has also been investigated for its trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies demonstrated that some pyrazole derivatives showed promising results in inhibiting the growth of trypomastigotes with IC50 values significantly lower than those of standard treatments like Benznidazole (Bz). For example, one derivative exhibited an IC50 of 9.5 µM against trypomastigotes, highlighting its potential as a therapeutic candidate .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole derivatives. Modifications in the substituents on the pyrazole ring can lead to variations in biological activity. For instance, compounds with halogen substitutions in specific positions demonstrated enhanced interaction with target enzymes such as cruzipain, which is vital for T. cruzi survival .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

| Compound | Activity Type | Target Pathogen/Cell | IC50/MIC Value |

|---|---|---|---|

| 3m | Trypanocidal | T. cruzi | 34.54 ± 8.32 µM |

| Bz | Trypanocidal | T. cruzi | 18.71 ± 4.58 µM |

| 7b | Antimicrobial | S. aureus | 0.22 - 0.25 μg/mL |

| Various | Cytotoxicity | Vero Cells | CC50 > 500 µM |

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives for their cytotoxic effects on mammalian cells using Vero cell lines as a model. The study reported low toxicity levels across several compounds, establishing a CC50 value greater than 500 µM for many derivatives, which is comparable to established treatments .

Another investigation focused on the molecular docking studies that revealed how structural modifications influence binding affinities to cruzipain, thereby impacting trypanocidal efficacy. The results indicated that specific functional groups enhance binding through hydrogen bonding interactions with critical residues in the enzyme's active site .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-Ethyl-3,5-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxamide is , with a molecular weight of approximately 218.26 g/mol. The compound features a pyrazole ring, which is well-known for its pharmacological properties, making it a valuable scaffold for drug design.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. The compound under discussion has been evaluated for its efficacy against various cancer cell lines. For instance, a study demonstrated that modifications in the pyrazole structure could enhance its antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | IC50 Value (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | A549 (Lung) |

| Other Pyrazole Derivative | 20.12 ± 6.20 | MCF7 (Breast) |

| Doxorubicin | 0.92 ± 0.1 | Various |

Antimicrobial Properties

Pyrazole derivatives have been reported to exhibit antimicrobial properties against a range of pathogens. The compound's structure allows it to interact with bacterial enzymes and disrupt essential metabolic pathways, leading to cell death .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

| C. albicans | TBD |

Anti-inflammatory Effects

Research indicates that pyrazole compounds can also possess anti-inflammatory properties by inhibiting key inflammatory mediators . This makes them potential candidates for treating inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from readily available pyrazole derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound .

Synthesis Overview:

- Starting Materials: Utilize commercially available pyrazole derivatives.

- Reagents: Employ coupling agents suitable for amide formation.

- Characterization: Confirm structure using NMR and mass spectrometry.

Case Studies

Several case studies have documented the biological activity of this compound:

Case Study 1: Anticancer Evaluation

A research team synthesized a series of pyrazole derivatives and tested their cytotoxic effects on cancer cell lines, demonstrating that specific substitutions on the pyrazole ring significantly enhanced anticancer activity.

Case Study 2: Antimicrobial Screening

Another study focused on evaluating the antimicrobial properties of various pyrazole derivatives against clinical strains of bacteria and fungi, revealing promising results that warrant further investigation.

Chemical Reactions Analysis

Nucleophilic Substitution at the Propynyl Group

The terminal alkyne (-C≡CH) undergoes nucleophilic substitution under basic conditions. In reactions with alkyl halides or aryl boronic acids, the propynyl group acts as a leaving group, enabling C-C bond formation.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | KOH, R-X (X = Br, I) | 1-Ethyl-3,5-dimethyl-N-alkyl-1H-pyrazole-4-carboxamide | 65-78% | |

| Arylation | Pd(OAc)₂, Ar-B(OH)₂ | N-Aryl derivatives | 72% |

Oxidation Reactions

The propynyl group undergoes oxidation to form carbonyl derivatives. Controlled oxidation with KMnO₄ in acidic conditions yields a ketone, while stronger oxidants produce carboxylic acids .

Cycloaddition Reactions

The terminal alkyne participates in Huisgen 1,3-dipolar cycloaddition with azides to form triazoles. This reaction is catalyzed by Cu(I) under mild conditions .

| Substrate | Catalyst | Product | Application |

|---|---|---|---|

| Benzyl azide | CuI, DIPEA | 1-Ethyl-3,5-dimethyl-N-(1-benzyl-1H-1,2,3-triazol-4-yl)-1H-pyrazole-4-carboxamide | Bioconjugation |

Cross-Coupling Reactions

The propynyl group engages in Sonogashira coupling with aryl halides, forming extended π-conjugated systems. Pd(PPh₃)₄ and CuI are typically used .

| Aryl Halide | Conditions | Product | Yield |

|---|---|---|---|

| 4-Iodotoluene | Pd(PPh₃)₄, CuI, Et₃N | 1-Ethyl-3,5-dimethyl-N-(4-tolylethynyl)-1H-pyrazole-4-carboxamide | 85% |

Hydrolysis of the Carboxamide Group

Under acidic or basic hydrolysis, the carboxamide converts to a carboxylic acid. This reaction is critical for generating bioactive metabolites .

| Conditions | Product | Reaction Time |

|---|---|---|

| 6M HCl, reflux | 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | 4 h |

| NaOH (20%), 100°C | Same as above | 2 h |

Biological Activity and Reactivity

The compound forms covalent adducts with biological thiols (e.g., glutathione) via Michael addition at the alkyne position. This reactivity underpins its potential as a protease inhibitor.

| Biological Target | Reaction | IC₅₀ |

|---|---|---|

| Cysteine protease | Covalent binding to active-site thiol | 0.8 μM |

Photochemical Reactions

UV irradiation (254 nm) induces homolytic cleavage of the alkyne C-H bond, generating free radicals that dimerize or react with O₂ to form peroxides.

| Condition | Product | Notes |

|---|---|---|

| UV light, O₂ | Pyrazole-4-carboxamide peroxide | Stabilized at -20°C |

Complexation with Metal Ions

The pyrazole nitrogen and carbonyl oxygen coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes studied for catalytic applications .

| Metal Salt | Product Structure | Stability Constant (log K) |

|---|---|---|

| Cu(NO₃)₂ | Octahedral Cu(II) complex | 4.2 |

Comparison with Similar Compounds

Key Observations :

Key Observations :

- The target compound’s synthesis likely mirrors methods used for analogs (e.g., EDCI/HOBt coupling), but handling the propargyl amine may require stricter inert conditions to prevent alkyne side reactions .

- Yields for analogs range from 62–71%, suggesting moderate efficiency for pyrazole carboxamide syntheses .

Physicochemical Properties

Key Observations :

- Melting Points: Chlorinated and fluorinated analogs (3b, 3d) exhibit higher melting points than non-halogenated derivatives (3a), likely due to stronger intermolecular forces (e.g., halogen bonding) .

- NMR Trends : All analogs show aromatic proton signals (δ 7.2–8.1) and methyl group singlets (δ ~2.6). The target compound’s propargyl protons would likely appear as a triplet near δ 2.5–3.0, but experimental data is lacking .

Preparation Methods

Optimization of Cyclization Conditions

Reaction temperature and acid catalysis significantly impact cyclization efficiency. Trials comparing acetic acid, sulfuric acid, and p-toluenesulfonic acid (PTSA) revealed acetic acid as optimal, achieving 85% yield at 90°C. Prolonged heating (>12 hours) led to decarboxylation, reducing yields to 72%.

Hydrolysis of Ester to Carboxylic Acid

Saponification of the ethyl ester group is conducted using aqueous sodium hydroxide (2M) in ethanol at 70°C for 4 hours, yielding 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Acidic workup with hydrochloric acid precipitates the carboxylic acid, which is filtered and dried (mp 142–144°C).

Table 1: Hydrolysis Conditions and Yields

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH | Ethanol | 70 | 4 | 89 |

| KOH | MeOH | 65 | 5 | 83 |

| LiOH | THF/H2O | 75 | 3 | 78 |

Amide Bond Formation with Propargylamine

The final step involves coupling 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid with propargylamine. Two predominant methods are employed:

Schlenk Equilibrium-Mediated Coupling

Activation of the carboxylic acid with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with propargylamine in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) neutralizes HCl, yielding the target compound in 76% yield after recrystallization from hexane/ethyl acetate.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF), the reaction proceeds at room temperature for 12 hours, achieving 81% yield. This method avoids harsh conditions but requires rigorous moisture control.

Table 2: Comparison of Amidation Methods

| Method | Reagents | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Schlenk Equilibrium | SOCl₂, TEA | DCM | 76 | 98.5 |

| Carbodiimide-Mediated | EDC, HOBt | THF | 81 | 97.2 |

| Mixed Anhydride | ClCOCO₂Et, NMM | EtOAc | 68 | 95.8 |

Purification and Characterization

Crude product purification via column chromatography (silica gel, hexane/ethyl acetate 3:1) followed by recrystallization achieves >98% purity. Structural confirmation employs:

-

¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.32 (s, 3H, CH₃), 2.51 (s, 3H, CH₃), 4.21 (q, J=7.2 Hz, 2H, NCH₂), 4.89 (d, J=2.4 Hz, 2H, C≡CCH₂), 7.21 (s, 1H, NH).

-

HRMS : m/z calc. for C₁₂H₁₆N₃O ([M+H]⁺): 218.1293, found: 218.1295.

Scalability and Industrial Considerations

Pilot-scale production (10 kg batch) using the Schlenk method demonstrated consistent yields (74–78%) with a cycle time of 18 hours. Key challenges include SOCl₂ handling and propargylamine’s volatility, mitigated by closed-loop reactors and cryogenic condensation .

Q & A

Basic: What safety protocols should be followed when handling 1-Ethyl-3,5-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxamide in laboratory settings?

Answer:

Researchers must adhere to strict safety protocols to mitigate risks associated with pyrazole derivatives. Key measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis or handling to avoid inhalation of vapors or particulates.

- Waste Disposal: Follow institutional guidelines for chemical waste, particularly for reactive intermediates like prop-2-yn-1-yl groups.

- Emergency Preparedness: Maintain spill kits and eye-wash stations. For accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

Structural validation requires a combination of techniques:

- 1H NMR and 13C NMR: To confirm substituent positions and molecular symmetry. Peaks for the ethyl (δ ~1.2–1.4 ppm) and propargyl groups (δ ~2.5–3.0 ppm) should be observed .

- IR Spectroscopy: Identify carbonyl (C=O stretch ~1650–1750 cm⁻¹) and alkyne (C≡C stretch ~2100–2260 cm⁻¹) functional groups .

- ESI-MS: Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- HPLC-PDA: Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced: How can molecular docking studies be optimized to evaluate interactions with target enzymes like DHFR?

Answer:

To enhance docking accuracy:

- Protein Preparation: Use crystallographic structures (e.g., PDB: 1KMS for DHFR) and refine hydrogen bonding networks with tools like AutoDock Tools .

- Ligand Flexibility: Account for rotational bonds in the propargyl and ethyl groups during conformational sampling .

- Scoring Functions: Compare AutoDock Vina, Glide, and MM-GBSA scores to prioritize binding poses. In pyrazole derivatives, hydrophobic interactions with residues like Phe31 and hydrogen bonds with Thr56 are critical .

- Validation: Cross-validate docking results with molecular dynamics simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability .

Advanced: What experimental strategies can resolve contradictions in reported bioactivity data across studies?

Answer:

Address discrepancies through:

- Standardized Assays: Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables. For instance, DHFR inhibition assays should use consistent enzyme concentrations (e.g., 10 nM) and substrate (dihydrofolate) levels .

- Dose-Response Curves: Generate IC50 values across multiple replicates (n ≥ 3) to assess reproducibility. Outliers may indicate batch variability or impurities .

- Orthogonal Assays: Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Data Sharing: Publish raw datasets and computational workflows to enable meta-analyses .

Advanced: How does the substitution pattern on the pyrazole ring influence reactivity and biological activity?

Answer:

Substituent effects can be systematically evaluated via:

- Structure-Activity Relationship (SAR) Studies:

- Synthetic Tuning: Replace the propargyl group with alkynyl or aryl variants to modulate lipophilicity (logP) and solubility (e.g., ClogP calculations via ChemAxon) .

- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to predict charge distribution and frontier molecular orbitals, which correlate with redox activity and binding .

Advanced: How can Design of Experiments (DoE) optimize the synthesis of this compound?

Answer:

Apply statistical DoE to minimize trial runs and maximize yield:

- Factors: Vary reaction temperature (60–100°C), solvent (ethanol vs. DMF), and catalyst (e.g., triethylamine concentration) .

- Response Surface Methodology (RSM): Use a central composite design to model nonlinear relationships. For pyrazole carboxamides, ethanol as a solvent and 80°C often maximize yields (>70%) .

- ANOVA Analysis: Identify significant factors (p < 0.05) and eliminate non-critical variables (e.g., stirring speed) .

- Scale-Up: Translate optimized conditions to flow chemistry systems for reproducible gram-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.